Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

Key Clinical Trial Findings at a Glance
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The following table summarizes the core design and outcomes of the phase I study, which is critical for

understanding the context of the response assessment data [1] [2]:

Trial Aspect Summary Details

ClinicalTrials.govID NCT03410927 [1]
Primary Objective Safety, Dose-Limiting Toxicity (DLT), Maximum Tolerated Dose (MTD) [1]
Patient Population 19 adults with advanced solid tumors with HER2/HER3 aberrations [1]
Dosing Escalating doses from 50 mg to 200 mg, twice daily (BID), in 21-day cycles [1]
| Key Safety Findings | « DLTs: Grade 3 diarrhea (at 150 mg & 200 mg BID) ¢ Serious Adverse Event: One

fatal cardiac arrest (150 mg BID) ¢ Outcome: Study halted; MTD was not determined [1] | | Efficacy |

Partial responses observed in 2 out of 14 evaluable patients [1] |

Experimental Protocol: Tumor Response Assessment

The imaging schedule and criteria used to evaluate antitumor activity in the phase I study were as follows

[1]:
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e Assessment Method: Objective tumor response was evaluated according to RECIST 1.1 guidelines
[1].
¢ Imaging Schedule:
o Baseline: MRI/CT scans at screening.
o First 6 Months: Scans after every 2 cycles of treatment (a cycle is 21 days, so approximately
every 6 weeks).
o After 6 Months: Scans after every 3 cycles thereafter (approximately every 9 weeks) [1].
e Methodology Note: This protocol was part of a standard 3 + 3 dose-escalation study design. Safety
monitoring was continuous, with specific laboratory evaluations (hematology, chemistry) and vital
signs assessed at screening, during the study, and during a 30-day follow-up after the last dose [1].

FAQs & Troubleshooting for Researchers

Q: What were the major safety concerns identified in the clinical trial? A: The dose-limiting and most
frequently observed toxicity was Grade 3 diarrhea, which was prolonged (>48 hours) and not responsive to
aggressive antidiarrheal treatment. Additionally, one patient experienced a fatal cardiac arrest. The overall

risk-benefit profile was deemed unfavorable, leading to the study's termination [1].

Q: Is TAS0728 effective against tumors resistant to other HER2-targeted therapies? A: Preclinical
evidence suggests yes. Studies in patient-derived xenograft (PDX) models and established resistant cell lines
indicate that tumors with acquired resistance to trastuzumab/pertuzumab or T-DM1 (trastuzumab emtansine)
remain dependent on HER2-HERS3 signaling. In these models, switching to TAS0728 resulted in significant

anti-tumor effects by inhibiting this signaling pathway [3]. This has not been conclusively proven in humans.

Q: What is the proposed mechanism of action that makes TAS0728 distinct? A: TAS0728 is an oral,
covalent-binding (irreversible), and highly selective HER2 inhibitor. Its key differentiator in preclinical
models was its high specificity for HER2 over wild-type EGFR. Inhibiting EGFR is associated with dose-
limiting skin rashes and gastrointestinal toxicities seen with other, less selective tyrosine kinase inhibitors.
This selectivity was hypothesized to improve the therapeutic window, though clinical results revealed other

dose-limiting toxicities [1].

Experimental Workflow & Safety Management
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The diagrams below illustrate the key workflow for tumor response assessment and critical safety

management based on the phase I study protocol.
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Summary for Research Planning

The provided data and protocols are directly from the first-in-human study, which defined the RECIST-based
assessment timing. The most critical consideration for your work is that the clinical development of

TAS0728 was halted due to significant toxicity, and its efficacy in humans remains limited to early-phase

observations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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